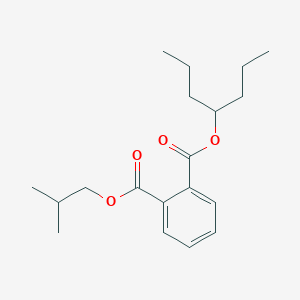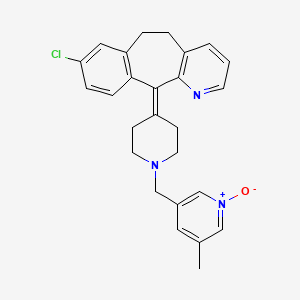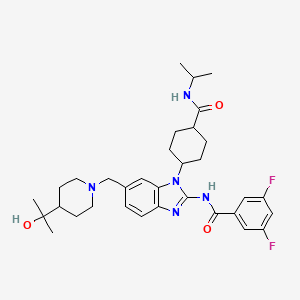
TSR-011-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TSR-011-isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. general synthetic methods for similar compounds typically involve:
Formation of Intermediates: This step involves the preparation of key intermediates through various organic reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled temperatures and pressures.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and adhering to safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
TSR-011-isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Applications De Recherche Scientifique
TSR-011-isomer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mécanisme D'action
TSR-011-isomer exerts its effects by inhibiting the activity of receptor tyrosine kinase anaplastic lymphoma kinase and tropomyosin-related kinases TRKA, TRKB, and TRKC . These kinases play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, this compound can disrupt these pathways, leading to the suppression of tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ceritinib: An ALK tyrosine kinase inhibitor with selective, ATP-competitive, and oral activity.
Crizotinib: An ATP-competitive small-molecule tyrosine kinase inhibitor of c-MET and ALK receptors.
Larotrectinib sulfate: An oral active and specific ATP-competitive inhibitor of tropomyosin receptor kinases.
Uniqueness of TSR-011-isomer
This compound is unique due to its dual inhibitory activity on both anaplastic lymphoma kinase and tropomyosin-related kinases TRKA, TRKB, and TRKC . This dual inhibition makes it a valuable compound for research in oncology, particularly for studying its potential in treating solid tumors and lymphomas .
Propriétés
Formule moléculaire |
C33H43F2N5O3 |
|---|---|
Poids moléculaire |
595.7 g/mol |
Nom IUPAC |
3,5-difluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C33H43F2N5O3/c1-20(2)36-30(41)22-6-8-27(9-7-22)40-29-15-21(19-39-13-11-24(12-14-39)33(3,4)43)5-10-28(29)37-32(40)38-31(42)23-16-25(34)18-26(35)17-23/h5,10,15-18,20,22,24,27,43H,6-9,11-14,19H2,1-4H3,(H,36,41)(H,37,38,42) |
Clé InChI |
GZYCQQBRSRIFII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC(=CC(=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)
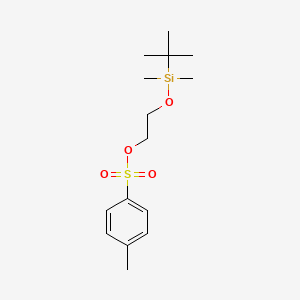

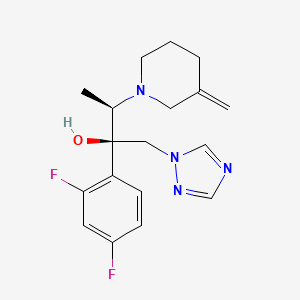
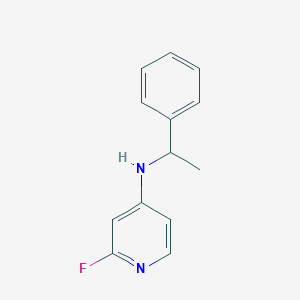
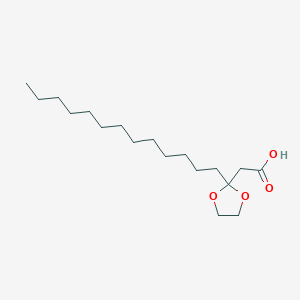
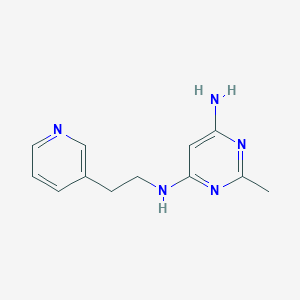

![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)

